N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a trifluoromethoxy-substituted benzamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring can be formed through a condensation reaction with hydrazine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the Benzamide Group: The final step involves the coupling of the intermediate with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides with different functional groups.
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The pyrazole and thiophene rings can engage in π-π stacking interactions, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide: Lacks the thiophene ring.
N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide: Lacks the pyrazole ring.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide: Lacks the trifluoromethoxy group.
Uniqueness
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-12-9-13(2)25(24-12)17(15-7-8-28-11-15)10-23-18(26)14-3-5-16(6-4-14)27-19(20,21)22/h3-9,11,17H,10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIGCAINPSYOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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